
6-Hydroxypyrene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxypyrene-1-carbaldehyde is an aromatic aldehyde derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group at the 6th position and an aldehyde group at the 1st position on the pyrene ring. It is known for its unique photophysical properties, making it a valuable compound in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypyrene-1-carbaldehyde typically involves the ortho-hydroxylation of aromatic aldehydes. One common method includes the use of ortho-lithiated aromatic amino alkoxides, which provides easy access to the desired compound . Another approach involves the reduction of ethyl 3,8-bis(N,N-dimethylsulfamoyl)-6-hydroxypyrene-1-carboxylate using ammonium formate and palladium on carbon as catalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure the efficient and scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxypyrene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: 6-Hydroxypyrene-1-carboxylic acid.
Reduction: 6-Hydroxypyrene-1-methanol.
Substitution: Various ethers and esters depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
6-Hydroxypyrene-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of biologically important pyrenofurans and pyrenocoumarins.
Medicine: Its derivatives are investigated for potential therapeutic applications due to their unique photophysical properties.
Wirkmechanismus
The mechanism of action of 6-Hydroxypyrene-1-carbaldehyde is primarily related to its ability to interact with various molecular targets through π-π stacking interactions. This interaction is facilitated by the pyrene moiety, which can bind to the side walls of carbon nanotubes and other aromatic systems . The aldehyde group can also form covalent bonds with nucleophiles, further enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
1-Pyrenecarboxaldehyde: Lacks the hydroxyl group at the 6th position, resulting in different reactivity and photophysical properties.
8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt: Contains multiple sulfonic acid groups, making it more water-soluble and suitable for different applications.
Uniqueness: 6-Hydroxypyrene-1-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the pyrene ring. This combination imparts distinct reactivity and photophysical properties, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C17H10O2 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
6-hydroxypyrene-1-carbaldehyde |
InChI |
InChI=1S/C17H10O2/c18-9-12-2-1-10-4-7-14-15(19)8-5-11-3-6-13(12)16(10)17(11)14/h1-9,19H |
InChI-Schlüssel |
KIVLIYSJTXCSOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



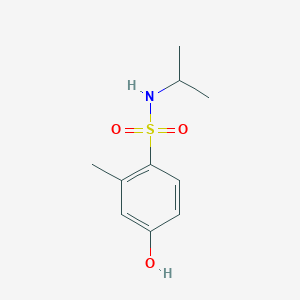
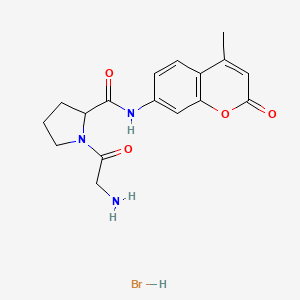
![N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B13723081.png)

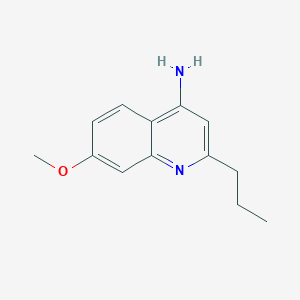
![3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B13723100.png)

![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)
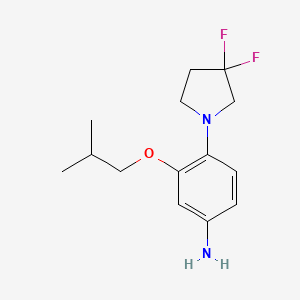
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)
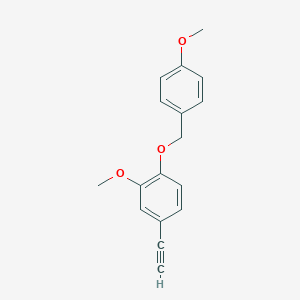
![Methyl 4-[(oxan-4-yl)amino]benzoate](/img/structure/B13723134.png)
![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine](/img/structure/B13723145.png)
